4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2H-Pyrano[3,2-c]pyridine,3,4-dihydro-4-methyl-(9CI) involves several routes. One common method is the annulation of the pyran ring to an existing pyridine ring. This can be achieved through intramolecular cyclization reactions involving O-nucleophilic centers . For example, the cyclization of 1,5-dicarbonyl compounds containing the pyridine ring can be used to form the pyrano[3,2-c]pyridine structure . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
2H-Pyrano[3,2-c]pyridine,3,4-dihydro-4-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic acid, p-toluenesulfonic acid, and acetic anhydride . Major products formed from these reactions include tetrahydropyran derivatives and pyranoquinolin-2,5-dione derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various heterocyclic compounds with potential pharmacological applications. It is also involved in organic synthesis methodologies such as olefin metathesis and double bond migration sequences to produce cyclic enol ethers. Additionally, derivatives of this compound are explored for their biomedical applications, particularly in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2H-Pyrano[3,2-c]pyridine,3,4-dihydro-4-methyl-(9CI) involves interactions with specific molecular targets and pathways. The presence of the pyrano ring contributes to its unique properties and reactivity, allowing it to interact with various enzymes and receptors . These interactions can lead to the modulation of biological pathways, making it a valuable compound in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
2H-Pyrano[3,2-c]pyridine,3,4-dihydro-4-methyl-(9CI) can be compared with other similar compounds such as 3,4-dihydro-2H-pyrano[3,2-b]pyridine and 5-methyl-1H-pyrazolo[3,4-c]pyridine . These compounds share similar structural features but differ in their reactivity and applications. The unique combination of the pyridine and pyran rings in 2H-Pyrano[3,2-c]pyridine,3,4-dihydro-4-methyl-(9CI) gives it distinct properties that make it valuable in various scientific research fields .
Eigenschaften
Molekularformel |
C9H11NO |
---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine |
InChI |
InChI=1S/C9H11NO/c1-7-3-5-11-9-2-4-10-6-8(7)9/h2,4,6-7H,3,5H2,1H3 |
InChI-Schlüssel |
HXPZXGXPGVRZIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOC2=C1C=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.